2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile
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Overview
Description
2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile is a heterocyclic compound that features a morpholine ring, a phenyl group, and a triazole ring
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Mode of Action
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to exhibit various biological activities .
Action Environment
It’s also worth noting that the compound belongs to a class of compounds (phenylmorpholines) and shares structural similarities with another class of compounds (indole derivatives) that have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-3-thiosemicarbazide with ethyl cyanoacetate in the presence of a base to form the triazole ring. The resulting intermediate is then reacted with morpholine to introduce the morpholine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
- 5-(morpholin-4-yl)-2-(5-phthalimidopentyl)-1,3-oxazole-4-carbonitrile
Uniqueness
2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile is unique due to the presence of both a morpholine ring and a triazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-morpholin-4-yl-4-phenyl-1,2,4-triazol-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-7-6-13-16-17-14(18-8-10-20-11-9-18)19(13)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCNYFGVMXKKNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(N2C3=CC=CC=C3)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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